



Triaminotriethylamine (TREN) in Organic Catalysis: Application Notes and Protocols

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Compound of Interest		
Compound Name:	Triaminotriethylamine	
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This document provides detailed application notes and experimental protocols for the use of tris(2-aminoethyl)amine, commonly known as TREN, as a catalyst and catalytic ligand in organic synthesis. TREN's unique tripodal structure and the presence of both tertiary and primary amine functionalities make it a versatile component in various catalytic systems.

Introduction

Tris(2-aminoethyl)amine (TREN) is a C3-symmetric, tetradentate chelating ligand.[1] While it is widely recognized for its role in coordination chemistry, forming stable complexes with a variety of transition metals, its application as a direct organocatalyst or as a crucial ligand in catalytic reactions is an area of growing interest. This document focuses on two key applications: TREN-functionalized solid-supported catalysis for Knoevenagel condensations and its role as a ligand in copper-catalyzed Ullmann-type coupling reactions.

Application 1: TREN-Modified Metal Oxides for Knoevenagel Condensation

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis. TREN, when immobilized on solid supports like metal oxides, acts as a highly effective and reusable basic catalyst.[2][3][4]



Catalytic System Overview

TREN can be anchored to metal oxides such as magnesium oxide (MgO), aluminum oxide (Al₂O₃), and niobium pentoxide (Nb₂O₅).[2] The basicity of the metal oxide support plays a crucial role in the catalytic activity of the immobilized TREN.[2] The primary amine groups of TREN are believed to be the active catalytic sites for the Knoevenagel condensation.

Experimental Protocol: TREN Immobilization on MgO

This protocol describes the direct anchoring of TREN onto a magnesium oxide support.

Materials:

- Tris(2-aminoethyl)amine (TREN)
- Magnesium oxide (MgO), high surface area
- Toluene, anhydrous
- Methanol

Procedure:

- Support Activation: Dry the MgO support under vacuum at 120 °C for 4 hours to remove adsorbed water.
- Immobilization:
 - In a round-bottom flask, suspend the dried MgO (5 g) in anhydrous toluene (100 mL).
 - Add a solution of TREN (2 g) in anhydrous toluene (20 mL) to the suspension.
 - Reflux the mixture with stirring for 24 hours under an inert atmosphere (e.g., nitrogen or argon).
- Washing and Drying:
 - Allow the mixture to cool to room temperature.



- Filter the solid material and wash it thoroughly with toluene (3 x 50 mL) and then with methanol (2 x 50 mL) to remove any unreacted TREN.
- Dry the resulting TREN-functionalized MgO catalyst under vacuum at 80 °C for 12 hours.

Experimental Protocol: Knoevenagel Condensation of Furfural with Malononitrile

Materials:

- TREN-MgO catalyst
- Furfural
- Malononitrile
- Ethanol (solvent)

Procedure:

- To a round-bottom flask, add the TREN-MgO catalyst (100 mg).
- Add a solution of furfural (1 mmol) and malononitrile (1.2 mmol) in ethanol (10 mL).
- Stir the reaction mixture at room temperature.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, filter the catalyst from the reaction mixture.
- Wash the catalyst with ethanol (2 x 10 mL) and combine the filtrates.
- Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
- Purify the product by recrystallization or column chromatography.

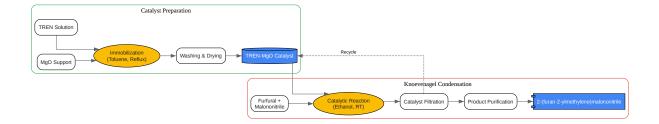
Quantitative Data



The following table summarizes the catalytic performance of TREN supported on various metal oxides for the Knoevenagel condensation between furfural and malononitrile.[2]

Catalyst Support	TREN Loading (mmol/g)	Reaction Time (h)	Conversion (%)
MgO	0.54	1	98
Al ₂ O ₃	0.89	3	75
Nb ₂ O ₅	0.65	3	60

Experimental Workflow



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Caption: Experimental workflow for TREN-MgO catalyzed Knoevenagel condensation.

Application 2: TREN as a Ligand in Copper- Catalyzed Ullmann-Type C-O Coupling



In Ullmann-type reactions, TREN can act as an efficient N-donor tripod ligand for copper(I) catalysts, facilitating the formation of carbon-oxygen bonds. This is particularly useful for the synthesis of diaryl ethers. While a specific protocol with TREN is not extensively detailed in the literature, a general protocol based on known copper-catalyzed C-O coupling reactions with amine ligands can be proposed.[5][6][7]

Catalytic System Overview

The catalytic system consists of a copper(I) salt, such as CuI, and TREN as the ligand. The TREN ligand coordinates to the copper center, enhancing its catalytic activity and stability. The reaction typically requires a base to facilitate the deprotonation of the phenol.

Experimental Protocol: Synthesis of a Diaryl Ether

Materials:

- Aryl halide (e.g., iodobenzene)
- Phenol
- Copper(I) iodide (CuI)
- Tris(2-aminoethyl)amine (TREN)
- Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
- N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), anhydrous

Procedure:

- To a dry Schlenk tube under an inert atmosphere, add CuI (5 mol%) and TREN (10 mol%).
- Add the aryl halide (1.0 mmol), the phenol (1.2 mmol), and the base (2.0 mmol).
- Add the anhydrous solvent (5 mL).
- Seal the tube and heat the reaction mixture at 110-140 °C with vigorous stirring.
- Monitor the reaction by TLC or GC-MS.



- After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
- Filter the mixture through a pad of Celite to remove the copper salts.
- Wash the organic layer with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography.

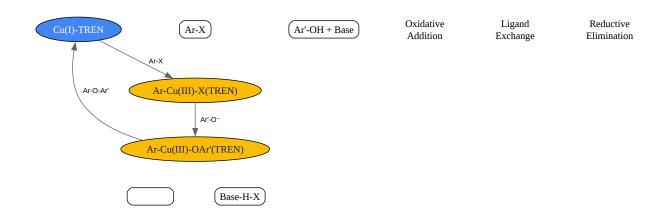
Quantitative Data

The following table presents representative yields for a copper-catalyzed Ullmann C-O coupling reaction, illustrating the general effectiveness of such systems. Specific data for TREN as the ligand would require experimental validation.

Aryl Halide	Phenol	Base	Solvent	Temperatur e (°C)	Yield (%)
4-lodotoluene	Phenol	K ₂ CO ₃	DMF	120	85-95
1-Bromo-4- nitrobenzene	4- Methoxyphen ol	CS2CO3	DMSO	110	90-98
2- Chloropyridin e	3,5- Dimethylphen ol	КзРО4	Toluene	130	75-85

Catalytic Cycle





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